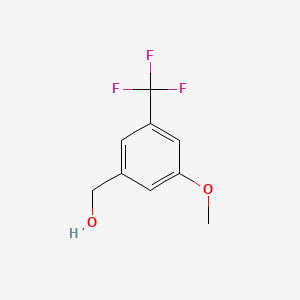

3-Methoxy-5-(trifluoromethyl)benzyl alcohol

Descripción

Propiedades

IUPAC Name |

[3-methoxy-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12/h2-4,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROACFQURKLEGKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Mode of Action

Benzyl alcohols can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the targets they interact with.

Result of Action

It is known that the compound enhances the charging of myoglobin noncovalent complex during electrospray ionization mass spectroscopy .

Análisis Bioquímico

Biochemical Properties

3-Methoxy-5-(trifluoromethyl)benzyl alcohol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to enhance the charging of myoglobin noncovalent complexes during electrospray ionization mass spectroscopy. This interaction suggests that this compound may influence the stability and ionization efficiency of proteins and other biomolecules in mass spectrometry.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with myoglobin suggests potential effects on oxygen transport and cellular respiration. Additionally, the compound’s impact on protein stability and ionization efficiency may have downstream effects on cellular processes that rely on these proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to enhance the charging of myoglobin noncovalent complexes, indicating a potential role in stabilizing protein structures during mass spectrometry. This stabilization may involve specific binding interactions with amino acid residues or other functional groups within the protein.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable at ambient temperature, which suggests that it can maintain its biochemical properties over extended periods

Actividad Biológica

3-Methoxy-5-(trifluoromethyl)benzyl alcohol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including enzyme inhibition, receptor modulation, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure features a benzyl alcohol moiety with a methoxy group and a trifluoromethyl group, which contribute to its unique biological properties.

1. Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its ability to modulate various enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting specific kinases, which are crucial in cancer progression.

2. Receptor Modulation

The compound also interacts with various receptors. Preliminary studies suggest that it may act as a modulator for certain G-protein coupled receptors (GPCRs), which play vital roles in signal transduction and are significant targets in drug development. The exact mechanisms of action require further elucidation through detailed biochemical studies.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. A study evaluated its cytotoxic effects on several cancer cell lines, including:

- K562 (Chronic Myelogenous Leukemia)

- MCF-7 (Breast Adenocarcinoma)

- HeLa (Cervical Carcinoma)

The results indicated that the compound exhibited significant anti-proliferative effects against these cancer cell lines, suggesting its potential as a therapeutic agent.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Case Study 1: In Vitro Analysis

In a controlled laboratory setting, this compound was tested for its cytotoxicity against various cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner.

Case Study 2: In Silico Studies

In silico docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer pathways. The results indicated favorable interactions with key amino acid residues, supporting its potential as an inhibitor of specific kinases involved in tumor progression.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Aplicaciones Científicas De Investigación

Drug Development

The trifluoromethyl group in the compound is known for enhancing the pharmacokinetic properties of drugs. Several FDA-approved drugs contain similar structural motifs, which have been associated with improved metabolic stability and bioavailability . The compound's potential as a scaffold for drug development is underscored by its ability to modulate biological activity effectively.

Anticancer Research

Preliminary studies suggest that 3-Methoxy-5-(trifluoromethyl)benzyl alcohol may exhibit anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest. Further investigation into its effects on cancer cell lines is warranted to elucidate these mechanisms.

Synthetic Chemistry Applications

Intermediate in Synthesis

This compound serves as a valuable intermediate in the synthesis of various trifluoromethylated compounds. Its derivatives can be transformed into more complex structures, including trifluoromethylated halo-benzyls, which are useful in medicinal chemistry .

Table 2: Synthetic Applications of this compound

| Application | Description |

|---|---|

| Synthesis of Trifluoromethyl Compounds | Acts as an intermediate in the preparation of various derivatives |

| Reaction with Grignard Reagents | Useful in formylation reactions to produce complex molecules |

Case Studies and Research Findings

Several studies have explored the diverse applications of this compound:

-

Case Study 1: Enzyme Inhibition

In a study examining enzyme inhibition, it was found that this compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent . -

Case Study 2: Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains, paving the way for further exploration in antibiotic development .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-Methoxy-5-(trifluoromethyl)benzyl alcohol, highlighting differences in substituents, molecular properties, and reactivity:

Physicochemical Properties

- Lipophilicity : The -CF₃ group increases logP (lipophilicity), enhancing membrane permeability. For example, 3-Fluoro-5-(trifluoromethyl)benzyl alcohol (logP ~2.1) is more lipophilic than the methoxy analog .

- Solubility : Methoxy-substituted derivatives generally exhibit better aqueous solubility than halogenated analogs due to the polar -OCH₃ group. This property is critical in drug formulation .

Métodos De Preparación

Preparation via Grignard Reaction with Paraformaldehyde

One of the most established methods to prepare benzyl alcohol derivatives bearing trifluoromethyl substituents involves the formation of an arylmagnesium halide (Grignard reagent) followed by formylation with paraformaldehyde.

- Step 1: Formation of 3-methoxy-5-(trifluoromethyl)phenylmagnesium halide by reacting the corresponding haloarene (e.g., 3-methoxy-5-(trifluoromethyl)bromobenzene) with magnesium in an ether solvent.

- Step 2: Addition of solid paraformaldehyde to the Grignard reagent solution to introduce the hydroxymethyl group.

- Step 3: Work-up and isolation of the benzyl alcohol.

- Solvent: Tetrahydrofuran (THF) or a mixture of THF and aromatic hydrocarbons.

- Temperature: Typically maintained below 40°C during addition to control reaction rate.

- Paraformaldehyde is preferred over gaseous formaldehyde for safety and handling reasons.

- The reaction typically yields benzyl alcohols with purity above 90%.

- The product can be isolated by vacuum distillation.

- This method avoids the use of toxic gaseous formaldehyde.

- The Grignard reagent formation is sensitive to moisture; rigorous drying of solvents and reagents is required.

This method is closely related to the preparation of 3,5-bis(trifluoromethyl)benzyl alcohol as described in patent US20070135662A1, adapted here for the methoxy-substituted analogue.

Preparation via Nucleophilic Substitution of Trifluoromethyl Halogenated Benzyl Derivatives with Sodium Acetate in Fatty Alcohol Solvents

An alternative industrially viable method involves nucleophilic substitution on trifluoromethyl-substituted benzyl halides using sodium acetate in high-boiling fatty alcohol solvents.

- React 3-methoxy-5-(trifluoromethyl)benzyl halide (chloride or bromide) with sodium acetate.

- Use fatty alcohols (C12-C18 chain length) as solvents to enhance solubility and reaction efficiency.

- Reaction temperatures range from 50°C to 200°C, with preferred conditions around 120–160°C.

- Reaction times vary from 12 to 48 hours.

- After reaction completion, the mixture is cooled and filtered.

- The solvent is recovered by distillation.

- The product is purified by vacuum distillation under reduced pressure (0.002–0.005 MPa).

- High yields (up to 98%).

- Good product purity (~99.5%).

- Environmentally friendly due to solvent recycling and low waste generation.

$$

\text{3-Methoxy-5-(trifluoromethyl)benzyl halide} + \text{NaOAc} \xrightarrow[\text{Fatty alcohol}]{120-160^\circ C} \text{3-Methoxy-5-(trifluoromethyl)benzyl acetate} \xrightarrow[\text{Hydrolysis}]{} \text{3-Methoxy-5-(trifluoromethyl)benzyl alcohol}

$$

This method is adapted from the preparation of meta-trifluoromethyl benzyl alcohols described in CN101643390B, which can be tailored for the methoxy-substituted variant.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Grignard Reaction with Paraformaldehyde | 3-Methoxy-5-(trifluoromethyl)arylmagnesium halide, paraformaldehyde | THF solvent, <40°C, inert atmosphere | >90 | >90 | Avoids toxic gaseous formaldehyde |

| Halogenation of Benzyl Alcohol | Benzyl alcohol, HCl/HBr, H2SO4 | 50–105°C, several hours | ~99 | High | For further derivatization to benzyl halides |

| Nucleophilic Substitution with Sodium Acetate | Benzyl halide, sodium acetate, fatty alcohol solvent (C12-C18) | 120–160°C, 12–48 hours | 98 | 99.5 | Industrially scalable, environmentally friendly |

Research Findings and Considerations

Safety and Handling: The Grignard approach requires strictly anhydrous conditions and careful temperature control to avoid side reactions and decomposition. Paraformaldehyde is safer than gaseous formaldehyde, reducing toxicity hazards.

Reaction Efficiency: The nucleophilic substitution method using sodium acetate in fatty alcohol solvents presents a high-yielding, scalable alternative with simpler work-up and solvent recycling, making it suitable for industrial production.

Purification: Vacuum distillation is the preferred method for isolating the pure benzyl alcohol due to its thermal sensitivity and to avoid decomposition.

Environmental Impact: The method involving fatty alcohol solvents minimizes waste and allows solvent recovery, aligning with green chemistry principles.

Q & A

Q. How can researchers mitigate decomposition during storage?

- Answer :

- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation.

- Stabilizers : Add antioxidants (e.g., BHT) at 0.1–1% w/w, as recommended for sensitive benzyl alcohols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.